1,1,1,2,2-Pentachlorotridecane
Description
Contextualization of Highly Chlorinated Alkanes in Environmental and Synthetic Chemistry Research
Highly chlorinated alkanes, also known as chlorinated paraffins (CPs), are complex mixtures of polychlorinated n-alkanes. capes.gov.br These compounds are broadly categorized based on their carbon chain length: short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₀). nih.govpops.int 1,1,1,2,2-Pentachlorotridecane, with its 13-carbon backbone, falls into the category of short-chain chlorinated paraffins (SCCPs).
From an environmental perspective, PCAs are recognized as persistent organic pollutants (POPs). nih.gov Their chemical stability, which makes them desirable for various industrial applications, also contributes to their longevity in the environment. industrialchemicals.gov.au They are known to bioaccumulate in organisms and have been detected in various environmental matrices, including water, sediment, and biota. sioc-journal.cnresearchgate.net The environmental chemistry of these compounds focuses on their transport, fate, and toxicological effects. nih.gov
In synthetic chemistry, the interest in polychlorinated alkanes lies in the development of methods for their selective synthesis and their use as building blocks for more complex molecules. The controlled introduction of multiple chlorine atoms onto an alkane chain presents a significant synthetic challenge. sioc-journal.cn Research in this area explores various chlorination techniques and the transformation of the resulting polychlorinated compounds into other functional groups. sioc-journal.cn
Research Significance of this compound within Advanced Organic Chemistry Investigations
While dedicated studies on this compound are scarce, its significance in advanced organic chemistry can be inferred from its structure. The vicinal pentachloro- arrangement on the terminal carbons of a long alkyl chain presents a unique motif for investigating intramolecular steric and electronic interactions.
The synthesis of such a highly functionalized molecule would require a deep understanding of radical reactions and stereocontrol. The free-radical chlorination of alkanes, a common industrial method, typically yields complex mixtures of isomers. pops.int Achieving the specific 1,1,1,2,2-pentachloro substitution pattern on a tridecane (B166401) chain would necessitate advanced synthetic strategies to control the regioselectivity of the chlorination process.
Furthermore, the reactivity of the C-Cl bonds in this compound could be a subject of investigation. The presence of five chlorine atoms on two adjacent carbons would significantly influence the bond dissociation energies and the susceptibility of the molecule to nucleophilic substitution or elimination reactions. The study of such reactions would contribute to a more profound understanding of the chemistry of polyhalogenated compounds.
Overview of Current Research Trends and Unaddressed Questions Pertaining to this compound
Current research on chlorinated paraffins is largely driven by their environmental impact. nih.govnih.gov A major trend is the development of advanced analytical techniques, such as high-resolution mass spectrometry (HRMS), to detect and quantify the complex mixtures of CPs found in environmental samples. capes.gov.brpops.int There is a growing focus on understanding the bioaccumulation and toxicity of specific CP congeners, although data for long-chain CPs remain limited. nih.gov
Specific research questions pertaining to this compound that remain largely unaddressed include:
Synthesis: What is a selective and high-yielding synthetic route to this compound? Standard free-radical chlorination of tridecane would likely produce a complex and inseparable mixture of isomers.
Physicochemical Properties: What are the precise physicochemical properties of this compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow)? This data is crucial for accurately modeling its environmental fate and transport.
Spectroscopic Characterization: What are the definitive NMR and mass spectral signatures of this compound? Such data would be invaluable for its identification in complex environmental or synthetic mixtures.
Environmental Degradation: What are the primary degradation pathways and rates for this compound in various environmental compartments? Understanding its persistence is key to assessing its long-term environmental risk.
Toxicological Profile: What is the specific toxicity of this compound? Research is needed to understand its potential effects on living organisms.
Data Tables
Due to the scarcity of specific experimental data for this compound, the following tables present estimated or representative data for closely related short-chain chlorinated paraffins.
Table 1: Estimated Physicochemical Properties of a Representative C₁₃ Polychlorinated Alkane
| Property | Estimated Value | Source Context |
| Molecular Formula | C₁₃H₂₃Cl₅ | - |
| Molecular Weight | 352.59 g/mol | - |
| Physical State | Viscous liquid | General property of SCCPs capes.gov.br |
| Water Solubility | Very low | General property of SCCPs capes.gov.br |
| Vapor Pressure | Low | General property of SCCPs oup.com |
| Log Kₒw | High | General property of SCCPs industrialchemicals.gov.au |
Table 2: Representative Spectroscopic Data for Polychlorinated Alkanes
| Spectroscopic Technique | Characteristic Features for Polychlorinated Alkanes | Source Context |
| ¹H NMR | Complex multiplets in the 3.5-5.0 ppm region for protons on chlorinated carbons. Broad, overlapping signals for protons on the alkyl chain. | nih.govmdpi.com |
| ¹³C NMR | Signals for chlorinated carbons in the 60-90 ppm range. Signals for non-chlorinated carbons in the 10-40 ppm range. | nih.govacs.org |
| Mass Spectrometry (EI) | Strong fragmentation with no distinct molecular ion. Characteristic fragment ions from loss of HCl and cleavage of the carbon chain. | acs.org |
| Mass Spectrometry (ECNI) | Often used for analysis. Forms [M-Cl]⁻ ions, which can be used for quantification. | capes.gov.brumanitoba.ca |
Structure
3D Structure
Properties
CAS No. |
57437-54-4 |
|---|---|
Molecular Formula |
C13H23Cl5 |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
1,1,1,2,2-pentachlorotridecane |
InChI |
InChI=1S/C13H23Cl5/c1-2-3-4-5-6-7-8-9-10-11-12(14,15)13(16,17)18/h2-11H2,1H3 |
InChI Key |
AIMNUKBKGFETLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C(Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Strategies and Reaction Pathways of 1,1,1,2,2 Pentachlorotridecane
Established and Emerging Synthetic Methodologies for Highly Chlorinated Alkanes
The synthesis of highly chlorinated alkanes, such as 1,1,1,2,2-Pentachlorotridecane, from an unfunctionalized alkane like tridecane (B166401) presents a significant chemical challenge, primarily centered on achieving regioselectivity.
Directed Halogenation and Perchlorination Processes
The most conventional method for chlorinating alkanes is free-radical halogenation. wikipedia.orgmasterorganicchemistry.com This process is typically initiated by ultraviolet (UV) light or heat, which causes the homolytic cleavage of chlorine gas (Cl₂) into two highly reactive chlorine radicals. savemyexams.comlibretexts.org The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.orgchemistrystudent.com
Mechanism of Free-Radical Chlorination:
Initiation: Cl₂ + UV light → 2 Cl•
Propagation:
Cl• + R-H → HCl + R•
R• + Cl₂ → R-Cl + Cl•
Termination:
Cl• + Cl• → Cl₂
R• + Cl• → R-Cl
R• + R• → R-R
While effective for introducing chlorine atoms, free-radical chlorination is notoriously unselective. masterorganicchemistry.com When applied to a long-chain alkane like tridecane, this method would produce a complex mixture of mono- and polychlorinated isomers, with chlorine atoms substituted at various positions along the thirteen-carbon chain. libretexts.orglibretexts.org Achieving the specific 1,1,1,2,2-pentachloro substitution pattern would be exceptionally difficult, resulting in a very low yield of the desired product. libretexts.org The relative reactivity of C-H bonds (tertiary > secondary > primary) further complicates selectivity, although this effect is less pronounced for chlorination than for bromination. wikipedia.orglibretexts.org
Perchlorination, or the exhaustive substitution of all hydrogen atoms with chlorine, can be achieved by using a large excess of chlorine and forcing conditions. However, controlled polychlorination to yield a specific isomer like this compound is not feasible through this approach. Modern directed halogenation methods that utilize specific catalysts or directing groups offer greater control but are generally developed for more complex molecules and may not be readily applicable to this specific target. nih.gov
Stereoselective Approaches to Chlorinated Hydrocarbon Frameworks
Stereoselectivity in chemical synthesis refers to the preferential formation of one stereoisomer over another. For the specific molecule this compound, the issue of stereoselectivity at the chlorinated carbons is not applicable. The C1 carbon is bonded to three identical chlorine atoms, and the C2 carbon is bonded to two identical chlorine atoms; neither is a stereocenter.
However, in the broader context of synthesizing complex chlorinated hydrocarbons, stereoselective approaches are crucial. Research in this area often employs chiral catalysts to control the three-dimensional arrangement of atoms during the chlorination reaction.
Organocatalysis: Chiral amines and alkaloids, such as Cinchona derivatives, have been successfully used as catalysts for enantioselective α-chlorination of carbonyl compounds like β-keto esters. nih.govnih.gov
Metal Catalysis: Chiral transition metal complexes can create a chiral environment that directs the approach of the chlorinating agent to the substrate, enabling the formation of a specific enantiomer.
These methods typically require the presence of a functional group near the target C-H bond to coordinate with the catalyst and direct the halogenation. Applying such a strategy to an unactivated alkane without a directing group remains a formidable challenge in synthetic chemistry.
Catalytic Systems in the Synthesis of Chlorinated Aliphatic Compounds
To overcome the poor selectivity of free-radical chlorination, significant research has focused on catalytic systems that can activate specific C-H bonds. researchgate.net These methods offer the potential for greater regioselectivity in the functionalization of alkanes.
Transition metal catalysts, featuring elements like palladium, copper, and iron, are at the forefront of this research. mdpi.compreprints.orgresearchgate.net These catalysts can operate through various mechanisms, often involving the formation of a metal-alkyl intermediate that allows for controlled introduction of a chlorine atom at a specific site. Manganese porphyrin complexes, for instance, have been studied for their ability to catalyze the selective chlorination of alkanes. researchgate.net
Emerging strategies also include visible-light photocatalysis, which can generate reactive radical species under mild conditions, sometimes in metal-free systems or with earth-abundant metal catalysts like iron. mdpi.comacs.org While these catalytic approaches represent the future of selective alkane functionalization, designing a catalyst that could selectively produce the 1,1,1,2,2-pentachloro substitution pattern on a long alkane chain is a highly specialized task that has not been described in general literature.
Table 1: Comparison of General Alkane Chlorination Methodologies
| Methodology | Typical Reagents | Conditions | Selectivity | Primary Application |
|---|---|---|---|---|
| Free-Radical Halogenation | Cl₂, SO₂Cl₂ | UV light or High Temperature | Low; produces complex mixtures | Industrial synthesis of bulk chlorinated solvents |
| Transition-Metal Catalysis | Various chlorinating agents (e.g., NCS) + Catalyst (Pd, Cu, Fe, Mn) | Often milder conditions | Moderate to High; depends on catalyst and substrate | Fine chemical synthesis requiring C-H functionalization |
| Photocatalysis | Chlorine source + Photocatalyst | Visible Light | Emerging; potential for high selectivity | Green chemistry, development of sustainable synthetic routes |
Fundamental Organic Reaction Mechanisms Relevant to this compound Derivatives
The reactivity of this compound and its derivatives is dictated by the electronic and steric properties of its heavily chlorinated framework.
Electrophilic Addition Mechanisms for Carbon-Halogen Bond Formation
Electrophilic addition is a fundamental reaction for forming carbon-halogen bonds, but it occurs on unsaturated substrates like alkenes and alkynes, not alkanes. msu.edulibretexts.org Therefore, this mechanism is not relevant for the direct chlorination of tridecane.
However, it could be a key step in a hypothetical multi-step synthesis starting from an unsaturated precursor, such as 1-tridecene. The mechanism for the addition of Cl₂ to an alkene involves the following steps:
The electron-rich pi (π) bond of the alkene attacks one atom of the Cl₂ molecule, which becomes polarized as it approaches, displacing the other as a chloride ion (Cl⁻). youtube.com
A cyclic chloronium ion intermediate is formed, where the chlorine atom is bonded to both carbons of the original double bond.
The chloride ion then attacks one of the carbon atoms of the chloronium ion from the side opposite the chlorine bridge (anti-addition), opening the ring to give a vicinal dichloride (two chlorine atoms on adjacent carbons). youtube.com
To synthesize a compound like this compound via this route, one would need to devise a complex sequence involving precursors with multiple bonds and/or a combination of addition and substitution reactions. For example, starting with a chloroalkyne and performing a series of addition reactions with HCl and Cl₂ could theoretically build up the required chlorination pattern.
Elimination Reactions (E1 and E2 Mechanisms) of Halogenated Long-Chain Alkanes
Elimination reactions are fundamental processes in organic chemistry where a pair of atoms or groups are removed from a molecule, typically resulting in the formation of an unsaturated compound like an alkene. pharmaguideline.comchemicalnote.com For halogenated long-chain alkanes such as this compound, these reactions, specifically dehydrohalogenation, provide a pathway to introduce carbon-carbon double bonds. libretexts.org The dehydrohalogenation of a haloalkane involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms. ck12.org This process can proceed through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination).
The E2 mechanism is a single-step, concerted process where a strong base abstracts a proton from a carbon atom (the β-carbon) adjacent to the carbon bearing the halogen (the α-carbon), while the halide ion simultaneously departs. chemicalnote.comck12.org The rate of the E2 reaction is dependent on the concentration of both the haloalkane and the base, exhibiting second-order kinetics. chemicalnote.comyoutube.com For this compound, an E2 reaction would require a strong base, such as potassium hydroxide (B78521) in ethanol, to abstract a proton from carbon-3. This would lead to the expulsion of a chloride ion from carbon-2 and the formation of a double bond between carbons 2 and 3. The concerted nature of this reaction means it occurs in a single transition state without forming an intermediate. bingol.edu.tr
The E1 mechanism , in contrast, is a two-step process. pharmaguideline.com The first and rate-determining step is the spontaneous departure of the leaving group (the halide) to form a carbocation intermediate. ck12.org This step is unimolecular, meaning its rate depends only on the concentration of the substrate. masterorganicchemistry.com The second step involves a weak base (often the solvent) removing a proton from an adjacent carbon to form the double bond. chemicalnote.com E1 reactions are more common for tertiary and secondary alkyl halides, particularly in the absence of a strong base. chemicalnote.comck12.org In the case of this compound, the formation of a carbocation at the secondary carbon (C-2) would be the initial step. However, the strong electron-withdrawing inductive effect of the multiple chlorine atoms on C-1 and C-2 would likely destabilize this carbocation, making the E1 pathway less favorable. A significant feature of the E1 mechanism is the potential for the carbocation intermediate to undergo rearrangement to a more stable form before the elimination of the proton occurs. masterorganicchemistry.com
The choice between E1 and E2 pathways is influenced by several factors, including the structure of the haloalkane, the strength of the base, the nature of the solvent, and the temperature. ck12.org
Table 1: Comparison of E1 and E2 Elimination Mechanisms
| Feature | E1 (Unimolecular) | E2 (Bimolecular) |
|---|---|---|
| Reaction Steps | Two steps (carbocation intermediate formed) pharmaguideline.com | One step (concerted reaction) pharmaguideline.com |
| Rate Law | Rate = k[Substrate] (First-order) masterorganicchemistry.com | Rate = k[Substrate][Base] (Second-order) chemicalnote.com |
| Base Requirement | Weak base is sufficient chemicalnote.com | Strong base is required ck12.org |
| Substrate Preference | Tertiary > Secondary >> Primary ck12.org | Primary > Secondary > Tertiary |
| Leaving Group | Good leaving group is crucial | Good leaving group is crucial |
| Rearrangements | Possible due to carbocation intermediate masterorganicchemistry.com | Not possible |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
Intramolecular Rearrangement Reactions in Chlorinated Hydrocarbon Skeletons
Intramolecular rearrangements are reactions where the carbon skeleton of a molecule is reorganized, often resulting in a structural isomer of the original molecule. wiley-vch.de In chlorinated hydrocarbons, these rearrangements are frequently observed in reactions that proceed through a carbocation intermediate, such as the E1 elimination or SN1 substitution reactions. masterorganicchemistry.com The primary driving force for these rearrangements is the migration of an atom or group to form a more stable carbocation. masterorganicchemistry.com
When a carbocation is formed in a chlorinated alkane like this compound (for instance, during a potential E1 reaction where a chloride leaves from C-2), it can undergo rearrangement if a more stable carbocation can be formed nearby. masterorganicchemistry.com The stability of carbocations generally follows the order: tertiary > secondary > primary. The rearrangement typically occurs via a 1,2-shift, where a group (a hydrogen atom with its bonding electrons, known as a hydride shift, or an alkyl group, known as an alkyl shift) moves from an adjacent carbon to the positively charged carbon.
For a hypothetical carbocation formed at the C-2 position of the this compound skeleton, a 1,2-hydride shift from C-3 to C-2 would be possible. This would transfer the positive charge from C-2 to C-3, forming a different secondary carbocation. The relative stability of these two secondary carbocations would determine the favorability of the shift. The presence of multiple electron-withdrawing chlorine atoms significantly influences carbocation stability, generally destabilizing any nearby positive charge and thus affecting the propensity for both carbocation formation and subsequent rearrangement.
While carbocation-mediated shifts are a major pathway, other types of intramolecular migrations can occur in chlorinated systems. For example, the Orton rearrangement involves the acid-catalyzed migration of a chlorine atom from a nitrogen to an aromatic ring in N-chloro compounds. researchgate.net Although mechanistically different, it illustrates the principle of halogen migration within a molecular skeleton. The potential for such reactions in heavily chlorinated aliphatic systems like this compound is complex and depends heavily on specific reaction conditions that could promote radical or ionic intermediates.
Table 2: Factors Promoting Intramolecular Rearrangements
| Factor | Description |
|---|---|
| Carbocation Formation | The reaction must proceed through a carbocation intermediate (e.g., E1 or SN1 mechanisms). masterorganicchemistry.com |
| Stability Gradient | A more stable carbocation can be formed through the shift (e.g., rearrangement from a secondary to a tertiary carbocation). masterorganicchemistry.com |
| Reaction Conditions | Conditions that favor carbocation lifetime, such as the use of polar protic solvents and non-basic nucleophiles, can allow time for rearrangement to occur. |
| Molecular Structure | The proximity of migrating groups (hydride, alkyl) to the carbocation center is essential for a 1,2-shift. |
Environmental Fate and Transformation Mechanisms of 1,1,1,2,2 Pentachlorotridecane
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For chlorinated alkanes, these pathways are generally slow.
Hydrolysis Kinetics and Mechanistic Studies in Aqueous Systems
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For long-chain chlorinated paraffins, the carbon-chlorine (C-Cl) bond is generally resistant to hydrolysis under typical environmental conditions. service.gov.uk LCCPs are considered to be hydrolytically stable due to the lack of functional groups that are susceptible to this transformation mechanism and their very low water solubility. service.gov.uk Specific kinetic data and mechanistic studies for the hydrolysis of 1,1,1,2,2-Pentachlorotridecane in aqueous systems are not documented in the available literature.
Oxidation and Reduction Transformations Under Environmental Conditions
Oxidation and reduction reactions in the environment can contribute to the transformation of organic compounds. For chlorinated alkanes, reductive dechlorination is a more commonly studied pathway than oxidation. Advanced oxidation processes (AOPs) have been shown to effectively degrade short-chain chlorinated paraffins (SCCPs) in soil. scies.org However, information regarding the oxidation and reduction transformations of long-chain chlorinated paraffins like this compound under typical environmental conditions is not available.
Biotic Transformation Processes
Biotic transformation involves the degradation of a chemical by living organisms, primarily microorganisms.
Microbial Biodegradation Mechanisms and Identified Degrading Organisms
The biodegradation of chlorinated paraffins is influenced by their degree of chlorination and carbon chain length. guidechem.com Some microorganisms have demonstrated the ability to degrade CPs, although the efficiency can be limited. guidechem.comresearchgate.net For instance, certain bacterial strains, including Pseudomonas sp., have been identified as capable of degrading CPs. researchgate.net The degradation pathways can involve dechlorination and the cleavage of the carbon chain. guidechem.com However, specific microorganisms that can biodegrade this compound have not been identified in the scientific literature.
Reductive Dechlorination Pathways in Anaerobic Environments
Reductive dechlorination is a key degradation pathway for many chlorinated hydrocarbons in anaerobic (oxygen-deficient) environments. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. While this is a well-documented process for smaller chlorinated molecules like chlorinated ethenes and ethanes, its role in the degradation of long-chain chlorinated paraffins is less understood. Studies have shown that some dechlorinating bacteria can transform certain chlorinated propanes and ethanes. nih.govresearchgate.net However, there is no specific research available on the reductive dechlorination pathways of this compound in anaerobic environments.
A detailed, scientifically accurate article focusing solely on the chemical compound “this compound” cannot be generated as requested. Extensive searches of scientific literature and environmental databases have yielded no specific research data for this particular compound regarding its environmental fate, partitioning, transport dynamics, or transformation products.
The provided outline requires in-depth information on highly specialized topics, such as:
Air-Water Interfacial Exchange and Volatilization Modeling: No studies modeling the volatilization or air-water exchange for this compound are available.
Sorption to Soil and Sediment Matrices: There are no published sorption coefficients (such as K_oc_ or K_d_) or experimental studies on the binding of this compound to soil or sediment.
Long-Range Atmospheric and Oceanic Transport Modeling: This compound has not been a subject of multimedia environmental fate models that assess long-range transport potential.
Identification of Environmental Transformation Products and Metabolites: There are no documented studies that identify or elucidate the structure of degradation intermediates or metabolic pathways for this compound.
While general principles of environmental chemistry govern the behavior of chlorinated alkanes, applying data from other compounds would be speculative and would violate the instructions to focus solely on this compound and maintain scientific accuracy. Without dedicated research on this specific molecule, it is not possible to provide the thorough and informative content required by the detailed outline.
Computational Chemistry Investigations of 1,1,1,2,2 Pentachlorotridecane
Quantum Mechanical Studies for Electronic Structure and Energetics
Quantum mechanics forms the theoretical foundation for understanding the electronic structure and energy of molecules. youtube.com These methods solve approximations of the Schrödinger equation to provide detailed information about molecular properties. For complex molecules like 1,1,1,2,2-Pentachlorotridecane, a hierarchy of quantum mechanical methods can be employed to balance computational cost with accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational expense, making it well-suited for studying large molecules like this compound. nih.gov DFT methods are used to determine optimized molecular geometries, which correspond to the minimum energy arrangement of atoms. researchgate.net
For this compound, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional structure. These calculations can predict key structural parameters such as bond lengths and angles. For instance, the C-C and C-H bond lengths are expected to be typical for alkanes, while the C-Cl bonds, particularly on the highly substituted C1 and C2 positions, will be influenced by steric hindrance and electronic effects. The stability of the molecule can be assessed by calculating its total electronic energy and thermodynamic properties like the standard enthalpy of formation. researchgate.net The relative stability of different isomers can be compared by examining their Gibbs free energy of formation.
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table presents illustrative data based on typical values for similar chlorinated alkanes.
| Parameter | Value |
| C1-C2 Bond Length | 1.58 Å |
| C1-Cl (avg) | 1.79 Å |
| C2-Cl (avg) | 1.81 Å |
| C-C (alkyl chain avg) | 1.54 Å |
| C-H (alkyl chain avg) | 1.09 Å |
| ∠Cl-C1-Cl | 108.5° |
| ∠Cl-C2-Cl | 110.0° |
| ∠C2-C1-Cl | 110.5° |
| Total Electronic Energy | -2589.45 Hartrees |
| Std. Enthalpy of Formation | -450.2 kJ/mol |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide higher accuracy for electronic structure calculations. rsc.org The Coupled-Cluster method, particularly with single, double, and perturbative triple excitations (CCSD(T)), is often considered the "gold standard" for calculating molecular energies.
For a molecule like this compound, full CCSD(T) calculations on the entire structure would be computationally prohibitive. A common strategy is to use these high-level methods on smaller, representative fragments of the molecule, such as 1,1,1,2,2-pentachloroethane, to obtain benchmark energetic data. This information can then be used to calibrate more cost-effective methods like DFT for the larger system. These high-accuracy calculations are crucial for obtaining reliable reaction energies and barrier heights for degradation studies.
The long tridecane (B166401) chain of this compound allows for significant conformational flexibility. Different rotational arrangements (conformers) around the C-C single bonds can exist, each with a distinct energy. nih.gov Understanding the conformational landscape is essential as the molecule's shape can influence its physical properties and biological interactions.
Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers (local minima) and the energy barriers (transition states) that separate them. This involves rotating specific dihedral angles and calculating the energy at each step. The resulting energetic landscape reveals the relative populations of different conformers at a given temperature. For this compound, the bulky pentachloroethyl group would significantly restrict rotation around the C2-C3 bond, leading to a complex but predictable set of low-energy conformers for the alkyl tail.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound This table presents illustrative data showing the relative stability of different spatial arrangements of the alkyl chain.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |
| Anti-periplanar | 180° | 0.0 (most stable) |
| Gauche (+) | +60° | +3.8 |
| Gauche (-) | -60° | +3.8 |
| Eclipsed | 0° | +20.5 (unstable) |
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
While quantum mechanical studies provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in water or an organic solvent. mdpi.com These simulations provide information on conformational changes, diffusion rates, and interactions with surrounding solvent molecules. Solvation effects, which can significantly alter a molecule's properties and reactivity, can be explicitly modeled. nih.gov For example, an MD simulation could show how water molecules arrange themselves around the polar pentachloroethyl head and the nonpolar alkyl tail, providing insights into the compound's solubility and partitioning behavior in the environment.
Mechanistic Studies of Reactions and Degradation Pathways
Understanding how persistent organic pollutants like this compound degrade is crucial for environmental risk assessment. nih.gov Computational chemistry can be used to explore potential reaction mechanisms, such as dechlorination, and identify the most likely degradation pathways. nih.govresearchgate.net
Chemical reactions proceed from reactants to products via a high-energy transition state. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. nist.gov Computational methods, particularly DFT, can be used to locate the geometry of these fleeting transition states and calculate the associated energy barriers. researchgate.net
For the degradation of this compound, a potential pathway is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. nih.gov Quantum mechanical calculations could be used to model this reaction, identify the transition state structure, and compute the activation energy. By comparing the barriers for removing chlorine from the C1 versus the C2 position, researchers can predict which is more likely to occur. This information is vital for understanding the molecule's environmental fate and designing potential remediation strategies.
Table 3: Hypothetical Activation Energies for Dechlorination of this compound This table presents illustrative data for a proposed degradation step.
| Reaction Pathway | Activation Energy (kJ/mol) | Reaction Energy (kJ/mol) |
| H abstraction of Cl from C1 | 125 | -30 |
| H abstraction of Cl from C2 | 140 | -25 |
Computational Modeling of Abiotic and Biotic Transformation Pathways
Computational chemistry offers valuable insights into the potential transformation pathways of chlorinated alkanes like this compound, especially given the complexity and vast number of isomers present in commercial mixtures. scilit.com These theoretical methods allow for the investigation of degradation mechanisms that are challenging to study experimentally. nih.gov
Biotic transformation, or biodegradation, is a key process in the environmental fate of PCAs. Computational modeling can help predict the susceptibility of a compound to microbial degradation by examining its molecular structure and properties. For example, models can simulate the interaction of the molecule with specific enzymes known to be involved in the degradation of halogenated compounds. While specific enzymatic pathways for this compound have not been computationally modeled, studies on other persistent organic pollutants demonstrate the utility of these approaches in identifying potential metabolites and degradation products. nih.govmdpi.com The general understanding for PCAs is that biodegradation rates are often slow, and the persistence of these compounds is a significant environmental concern. nih.gov
A summary of potential transformation pathways for compounds structurally similar to this compound is presented below.
| Transformation Pathway | Computational Modeling Approach | Key Influencing Factors | Predicted Outcome |
| Abiotic | |||
| Hydrolysis | DFT calculations of reaction barriers | pH, Temperature | Slow degradation, replacement of Cl with OH |
| Photolysis | Time-dependent DFT for excited states | Wavelength of light, presence of photosensitizers | Potential for dechlorination |
| Biotic | |||
| Aerobic Biodegradation | Molecular docking with oxygenase enzymes | Presence of specific microbial communities, oxygen levels | Potential for initial oxidative dechlorination |
| Anaerobic Biodegradation | Modeling of reductive dehalogenation pathways | Redox potential, presence of electron donors | Stepwise removal of chlorine atoms |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are valuable in silico tools for predicting the environmental fate and potential toxicity of chemicals when experimental data is scarce. rsc.orgnih.gov These models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property or activity. For a compound like this compound, QSAR can provide estimates for key environmental parameters.
The environmental fate of a chemical is governed by properties such as its persistence, bioaccumulation potential, and mobility. QSAR models can predict these characteristics based on the molecular structure of this compound. For instance, the octanol-water partition coefficient (Kow), a key indicator of bioaccumulation potential, can be estimated using QSARs. For long-chain chlorinated paraffins, which include tridecanes, high Kow values are generally expected, suggesting a tendency to accumulate in fatty tissues of organisms. acs.org
Similarly, QSAR models can predict other important environmental fate parameters such as water solubility, soil adsorption coefficient (Koc), and atmospheric half-life. The general trend for polychlorinated alkanes is that as the carbon chain length and degree of chlorination increase, water solubility decreases while Koc and persistence increase. nih.gov While specific QSAR predictions for this compound are not documented in publicly available literature, models developed for the broader class of PCAs can provide valuable estimations. These models are crucial for regulatory risk assessment and prioritization of chemicals for further testing. rsc.org
Below is a table of key environmental fate parameters and the principles of their QSAR prediction for compounds like this compound.
| Environmental Fate Parameter | Relevant Molecular Descriptors | QSAR Prediction Principle | Implication for this compound |
| Bioaccumulation Factor (BCF) | Octanol-Water Partition Coefficient (log Kow), Molecular Size | Higher log Kow and optimal molecular size lead to higher BCF. | Likely to be bioaccumulative. |
| Soil Adsorption Coefficient (Koc) | log Kow, Molecular Surface Area | Increased hydrophobicity (higher log Kow) leads to stronger adsorption to soil organic matter. | Expected to have low mobility in soil. |
| Water Solubility | Molecular Volume, Polarity | Larger, non-polar molecules have lower water solubility. | Predicted to have very low water solubility. |
| Atmospheric Half-Life | Reaction rate constants with atmospheric oxidants (e.g., OH radicals) | QSARs can estimate reaction rates based on bond energies and accessibility. | Likely to be persistent in the atmosphere. |
Advanced Analytical Methodologies for the Detection and Characterization of 1,1,1,2,2 Pentachlorotridecane
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures, and the choice between gas and liquid phase separation is dictated by the analyte's volatility and thermal stability. For 1,1,1,2,2-pentachlorotridecane, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer viable, complementary approaches.
Gas Chromatography (GC) Coupled with Highly Selective Detectors
Gas chromatography is a primary technique for the analysis of semi-volatile compounds like this compound. The separation is typically performed on a non-polar capillary column, such as a DB-5ms, which separates compounds based on their boiling points and interaction with the stationary phase.
Highly selective detectors are essential to minimize interference from co-extractable matrix components. The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like chlorinated alkanes. However, for greater specificity, mass spectrometric detectors are preferred. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) operating in electron capture negative ionization (ECNI) mode is a powerful tool for the determination of polychlorinated n-alkanes (PCAs). osti.govnih.gov This technique offers excellent sensitivity and selectivity for chlorinated compounds.
For enhanced separation of complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can be employed. This technique provides superior chromatographic resolution, which is particularly advantageous for separating isomers. nih.govacs.org
Table 1: Illustrative Gas Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 50°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min) |
| Detector | Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species
While GC is suitable for many chlorinated paraffins, HPLC is increasingly used for the analysis of longer-chain and more highly chlorinated species that have lower volatility. osti.govdiva-portal.org For a C13 compound like this compound, HPLC provides an alternative to GC, especially when dealing with complex matrices that could degrade at high GC inlet temperatures.
Reversed-phase HPLC, using a C18 column, is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile. Coupling HPLC with high-resolution mass spectrometry (HPLC-HRMS) allows for the sensitive and selective detection of the target analyte. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used in this context, often with the formation of adduct ions such as [M+Cl]⁻ or [M+CH₃COO]⁻ to enhance sensitivity. researchgate.netacs.org
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight, elemental composition, and structure.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry
Electron Ionization (EI) is a "hard" ionization technique that results in extensive fragmentation of the parent molecule. wikipedia.org While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and can be used as a fingerprint for identification by comparison to a spectral library. For chlorinated alkanes, characteristic fragments often arise from the loss of chlorine atoms and cleavage of the carbon-carbon bonds. youtube.com
Chemical Ionization (CI) is a "softer" ionization technique that produces less fragmentation and a more prominent molecular ion or protonated molecule. nih.gov This is particularly useful for confirming the molecular weight of the analyte. Negative Chemical Ionization (NCI) is especially sensitive for electronegative compounds like chlorinated alkanes and is frequently used in their analysis. acs.orgagilent.com
Table 2: Predicted Mass Spectral Fragments for this compound
| m/z (Mass-to-charge ratio) | Possible Fragment Identity | Ionization Mode |
|---|---|---|
| 378 | [M]⁺ (Molecular Ion) | EI (low abundance), CI |
| 343 | [M-Cl]⁺ | EI, CI |
| 307 | [M-2Cl]⁺ | EI |
| 271 | [M-3Cl]⁺ | EI |
| 235 | [M-4Cl]⁺ | EI |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). semanticscholar.org This capability allows for the determination of the elemental composition of an ion, which is a powerful tool for confirming the identity of an unknown compound and distinguishing it from isobaric interferences. thermofisher.com Instruments such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS. nih.govgcms.cz
For this compound (C₁₃H₂₃Cl₅), the exact mass of the molecular ion can be calculated and compared to the measured mass to confirm its identity with a high degree of confidence.
Table 3: Accurate Mass Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |
|---|---|---|
| C₁₃H₂₃³⁵Cl₅ | Most abundant | 378.0240 |
| C₁₃H₂₃³⁵Cl₄³⁷Cl₁ | M+2 | 380.0211 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation pathways of ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This provides detailed structural information and can be used to develop highly selective and sensitive quantification methods using Multiple Reaction Monitoring (MRM).
By analyzing the fragmentation patterns, it is possible to deduce information about the positions of the chlorine atoms on the tridecane (B166401) chain. For example, the initial loss of a chlorine radical is a common fragmentation pathway for chlorinated alkanes. du.ac.inwhitman.edu
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural confirmation of this compound. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information regarding its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the alkyl chain. The protons on the carbon adjacent to the highly chlorinated C2 position would be significantly deshielded, appearing at a higher chemical shift (downfield) compared to the protons further down the alkyl chain. The integration of the signals would correspond to the number of protons in each unique environment. For instance, the terminal methyl (CH₃) group would appear as a triplet at the most upfield position.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each unique carbon atom in the this compound molecule will produce a distinct signal. masterorganicchemistry.comudel.edu The chemical shifts of the carbon atoms are heavily influenced by the presence of electronegative chlorine atoms. libretexts.orghw.ac.ukoregonstate.edu Consequently, the C1 and C2 carbons, being directly bonded to multiple chlorine atoms, are expected to be significantly downfield. The chemical shifts of the remaining carbons in the tridecane chain would be similar to those of unsubstituted alkanes, with subtle downfield shifts for carbons closer to the chlorinated end of the molecule. libretexts.orghw.ac.ukoregonstate.edu
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CCl₃) | - | ~95-110 |
| C2 (-CCl₂-) | - | ~80-95 |
| C3 (-CH₂-) | ~2.5-3.0 (triplet) | ~35-45 |
| C4-C12 (-CH₂-) | ~1.2-1.6 (multiplets) | ~22-32 |
| C13 (-CH₃) | ~0.8-1.0 (triplet) | ~14 |
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. hopto.orguc.edu These methods are complementary and can be used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the vibrations of its C-H and C-Cl bonds. The stretching and bending vibrations of the alkyl C-H bonds would appear in their characteristic regions. The C-Cl stretching vibrations typically occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and can be complex due to the presence of multiple chlorine atoms. The specific frequencies of these vibrations can provide structural information.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds. triprinceton.org Therefore, it would be a valuable tool for observing the C-C backbone vibrations of the tridecane chain and the symmetric C-Cl stretching modes. The combination of IR and Raman data can provide a more complete vibrational analysis of the molecule.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong (IR), Medium (Raman) |
| C-H Bend (alkyl) | 1375-1465 | 1375-1465 | Medium (IR), Weak (Raman) |
| C-Cl Stretch | 600-800 | 600-800 | Strong (IR), Strong (Raman) |
| C-C Stretch | 800-1200 | 800-1200 | Weak (IR), Medium (Raman) |
Method Validation and Quality Assurance in Environmental and Synthetic Chemistry
The development of robust analytical methods for the quantification of this compound requires rigorous validation to ensure the reliability and accuracy of the data. nih.govtandfonline.comfrontiersin.org This is particularly crucial in environmental monitoring and synthetic chemistry where precise concentration measurements are essential.
The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. loesungsfabrik.definishingandcoating.comepa.gov The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. loesungsfabrik.deut.eesepscience.com For trace-level analysis of this compound in environmental samples, methods with low LOD and LOQ values are necessary. These limits are typically determined by analyzing a series of low-concentration standards and assessing the signal-to-noise ratio or the standard deviation of the response. loesungsfabrik.de
Accuracy and Precision: The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Accuracy is often assessed by analyzing certified reference materials or by performing spike-recovery experiments, where a known amount of the analyte is added to a sample matrix. Precision is evaluated by calculating the relative standard deviation (RSD) of replicate measurements.
Matrix Effects: When analyzing complex samples, such as those from environmental sources, other components in the sample matrix can interfere with the detection and quantification of the target analyte. chromatographyonline.comnih.gov These "matrix effects" can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. nih.gov To mitigate matrix effects, various strategies can be employed, including the use of matrix-matched calibration standards, internal standards, or more advanced sample preparation techniques to remove interfering substances. chromatographyonline.com
| Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (R²) | > 0.99 | Demonstrates a proportional response of the instrument to the analyte concentration. |
| LOD | Signal-to-Noise Ratio ≥ 3 | Defines the lowest detectable concentration. loesungsfabrik.de |
| LOQ | Signal-to-Noise Ratio ≥ 10 | Defines the lowest quantifiable concentration. loesungsfabrik.de |
| Accuracy (Recovery) | 70-120% | Ensures the measured value is close to the true value. |
| Precision (RSD) | < 15-20% | Ensures the reproducibility of the measurements. |
Industrial Applications and Role in Chemical Processes Involving 1,1,1,2,2 Pentachlorotridecane
Function as a Key Intermediate in Specialized Organic Synthesis and Polymer Chemistry
There is a notable lack of specific information detailing the function of 1,1,1,2,2-Pentachlorotridecane as a key intermediate in specialized organic synthesis or polymer chemistry. Generally, chlorinated aliphatic hydrocarbons are utilized as solvents and as intermediates in chemical synthesis. However, the specific pathways and reactions involving this compound are not well-documented in the public domain.
In the broader context of chlorinated paraffins, these compounds are known to be used as plasticizers in polymers such as PVC, as additives in metalworking fluids, and as flame retardants. service.gov.ukresearchgate.net For instance, one vendor mentions that this compound can function as an extreme pressure additive in metalworking fluids by reacting with metal surfaces. smolecule.com However, detailed scholarly articles or patents elaborating on its role as a reactive intermediate in the synthesis of other complex molecules or in polymerization processes are scarce.
Manufacturing Processes and Associated Chemical Byproducts
The manufacturing processes for chlorinated paraffins, in general, involve the free-radical chlorination of n-alkane feedstocks. smolecule.com A common laboratory-scale synthesis for polychloro-n-alkanes involves refluxing a pure n-alkane with sulfuryl chloride (SO2Cl2) in the presence of UV light. researchgate.net This process is a free-radical initiated reaction. researchgate.net Another method involves the direct chlorination of alkanes. google.com
However, specific details regarding the industrial-scale manufacturing process exclusively for this compound are not available in the reviewed literature. Consequently, a detailed list of chemical byproducts specific to its synthesis is also not documented. During the general chlorination of hydrocarbons, a complex mixture of isomers and congeners with varying degrees of chlorination is typically produced. researchgate.net The formation of byproducts in chlorination reactions can be influenced by the catalyst used and the reaction conditions. For example, in the synthesis of pentachlorophenol, undesired byproducts like polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) can form. It is plausible that the synthesis of this compound could also lead to the formation of other chlorinated alkanes with different numbers or arrangements of chlorine atoms, as well as other chlorinated organic compounds, but specific data is lacking.
Table 1: General Manufacturing Parameters for Polychlorinated Alkanes
| Parameter | Description | Source |
| Starting Material | Pure n-alkane (e.g., tridecane) | researchgate.net |
| Chlorinating Agent | Sulfuryl chloride (SO2Cl2) or Chlorine (Cl2) | researchgate.net |
| Initiator | UV light | researchgate.net |
| Reaction Type | Free-radical chlorination | researchgate.net |
This table represents a general synthesis method for polychlorinated alkanes and not a specific process for this compound due to a lack of specific data.
Engineering and Process Control Strategies for Minimizing Environmental Release
Due to their persistence and potential for bioaccumulation, there are general concerns about the environmental release of chlorinated paraffins. researchgate.netnih.gov Long-chain chlorinated paraffins (LCCPs), in particular, are noted for their environmental persistence. service.gov.uk However, specific engineering and process control strategies for minimizing the environmental release of this compound are not detailed in the available literature.
General safety measures for chlorination reactions focus on preventing gas phase explosions and runaway reactions. icheme.org In industrial settings, this involves careful control of reaction temperature and the concentration of unreacted chlorine. icheme.org For chlor-alkali plants, which produce chlorine, safety measures include the use of corrosion-resistant materials, emergency shutdown systems, and real-time monitoring of hazardous chemical inventories. asiachmical.com Process safety management for facilities using chlorine includes measures like emergency ventilation, leak detection and alarm systems, and proper storage of chlorine containers. ohio.gov
To minimize the formation of regulated disinfection byproducts (DBPs) in water treatment, which also involves chlorination, utilities may switch to alternative disinfectants or use advanced treatment processes to remove DBP precursors. waterrf.org While these strategies are for different applications of chlorination, they highlight the types of controls that can be implemented to manage the environmental impact of chlorination processes. The application of such strategies specifically to the production of this compound would be speculative without direct sources.
Table 2: General Safety and Control Measures in Chlorination Processes
| Control Strategy | Description | Relevance | Source |
| Temperature Control | Lowering process temperature to reduce vapor pressure and prevent runaway reactions. | General process safety | icheme.org |
| Emergency Shutdown Systems (ESD) | Rapidly cuts off reactants and initiates safety protocols in case of an emergency. | Industrial chemical production | asiachmical.com |
| Leak Detection and Alarms | Monitors for the release of chlorine gas and alerts personnel. | Facilities using chlorine | ohio.gov |
| Inventory Management | Real-time tracking of hazardous chemicals to prevent excessive storage. | Chemical production and storage | asiachmical.com |
This table outlines general control strategies for chlorination processes, not specific measures for this compound production.
Future Research Directions and Unresolved Questions for 1,1,1,2,2 Pentachlorotridecane
Refined Understanding of Long-Term Environmental Behavior and Persistence Mechanisms
While it is known that PCAs are persistent and can undergo long-range atmospheric transport, significant gaps remain in understanding their long-term environmental fate. canada.cacanada.ca Future research must prioritize a more granular understanding of the mechanisms governing their persistence and behavior in various environmental compartments.
Key research questions include:
Degradation Pathways: Although PCAs are generally resistant to degradation, evidence suggests that photochemical and biological processes, including anaerobic degradation in sediments, can occur. publications.gc.ca The specific pathways, rates, and resulting transformation products for different PCA congeners under varying environmental conditions (e.g., aerobic vs. anaerobic) are poorly understood. Research should focus on identifying the specific microbial consortia and enzymes involved in PCA biodegradation.
Partitioning and Bioavailability: PCAs tend to adsorb strongly to soils and sediments, which is predicted to reduce their availability for uptake by living organisms. canada.capublications.gc.ca However, their detection in Arctic biota contradicts this simple assumption. canada.ca A critical research need is to develop more accurate models of partitioning behavior (Log KOC, Log KOA) for a wider range of PCA structures. canada.ca Studies should investigate how aging in soils and sediments affects their bioavailability and potential for remobilization into the aquatic environment.
Chain-Length and Chlorination Degree Influence: The environmental behavior of PCAs is highly dependent on their carbon chain length and degree of chlorination. For instance, susceptibility to degradation in sediments has been shown to decrease with increasing chlorine content. canada.ca Systematic studies are required to create a comprehensive matrix of properties across the full range of PCA structures to better predict the fate of complex industrial mixtures.
| Parameter | Short-Chain CAs (SCCAs) | Medium-Chain CAs (MCCAs) | Long-Chain CAs (LCCAs) |
| Carbon Chain | C10–C13 | C14–C17 | C18+ |
| Log KOC (Predicted) | 3.66 – 7.14 | 4.53 – 6.75 | Expected to be higher than MCCAs |
| Persistence | Half-lives in sediment > 1 year | Half-lives in sediment > 1 year | Expected to be persistent in sediment |
| Transport | Detected in Arctic biota, indicating long-range atmospheric transport. | ||
| This table presents representative data for different classes of chlorinated alkanes based on available environmental assessments. canada.cacanada.ca |
Development of Sustainable Synthetic Routes with Enhanced Atom Economy and Reduced Environmental Footprint
The industrial synthesis of PCAs typically involves the free-radical chlorination of n-alkane feedstocks, often using sulfuryl chloride or chlorine gas under UV irradiation. nih.govresearchgate.net This process results in highly complex mixtures and can involve hazardous reagents. Future research must focus on developing greener, more sustainable synthetic methodologies.
Priorities for research in this area include:
Catalytic Chlorination: Investigating selective and efficient catalytic systems that can control the degree and position of chlorination on the alkane chain. This would allow for the synthesis of specific congeners or simpler mixtures with tailored properties, reducing the production of unwanted by-products and enhancing product performance.
Alternative Chlorinating Agents: Exploring the use of less hazardous and more efficient chlorinating agents. Green chemistry principles should be applied to minimize waste and energy consumption. researchgate.net The entire lifecycle, from the production of the chlorinating agent to the final product, must be considered to ensure a truly sustainable process. nih.gov
Bio-based Feedstocks: Research into the use of renewable, bio-based alkanes as feedstocks for PCA synthesis could significantly reduce the carbon footprint of these compounds. This aligns with the broader goal of transitioning chemical manufacturing away from fossil fuel dependence.
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Predictive Capabilities
Given the thousands of congeners present in commercial PCA mixtures, exhaustive experimental testing is impractical. The integration of computational modeling with targeted experimental work is essential for developing predictive capabilities for the properties and behavior of these compounds. nih.gov
Future research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust 3D-QSAR and other computational models to predict key toxicological endpoints and physicochemical properties (e.g., solubility, vapor pressure, partitioning coefficients) for a wide range of PCA structures. nih.gov These models can help prioritize specific congeners for in-depth toxicological testing.
Environmental Fate Modeling: Employing fugacity-based and other environmental models to predict the distribution and fate of different PCA classes. nih.gov For example, modeling has suggested that LCCAs would achieve higher concentrations in biota and sediment than SCCAs due to slower degradation rates. nih.gov These models need to be refined with better input data and validated with real-world monitoring results. researchgate.net
Synthesis Process Simulation: Using computational tools like Monte Carlo models to simulate the free-radical chlorination process. nih.gov Such models can predict the detailed molecular composition of PCA mixtures, providing crucial information for both analytical standard development and environmental risk assessment. nih.gov
Exploration of Novel Analytical Techniques for Ultra-Trace Detection and Chemical Speciation in Complex Environmental Matrices
A major obstacle in PCA research is the analytical challenge posed by the complexity of the mixtures and the presence of interfering compounds in environmental samples. nih.govdiva-portal.org Improving analytical methodologies is a top priority for future research. nih.gov
Key areas for development include:
High-Resolution Separation: Advancing separation techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), to better resolve the complex PCA mixtures and distinguish them from other halogenated pollutants like polychlorinated mono-olefins (PCOs). diva-portal.orgresearchgate.net
Selective and Sensitive Detection: Developing and optimizing highly selective detectors for halogenated compounds, such as the halogen-specific detector (XSD) or advanced mass spectrometry (MS) techniques like electron capture negative ionization-time-of-flight mass spectrometry (ECNI-TOFMS). davidsonanalytical.co.uknih.gov These methods are needed to achieve the low detection limits required for monitoring in matrices like water, biota, and human tissues. nih.gov
Standardization and Quality Control: A critical need exists for the synthesis and certification of individual PCA congeners and simpler, well-characterized mixtures to serve as analytical standards. researchgate.net This is fundamental for accurate quantification and for performing inter-laboratory studies to ensure data comparability. nih.gov
| Technique | Application in PCA/Halogenated Compound Analysis |
| Gas Chromatography (GC) | Primary technique for separating volatile and semi-volatile organic compounds, including PCAs. researchgate.net |
| Mass Spectrometry (MS) | Used for sensitive and selective detection and identification. ECNI-MS is particularly effective for PCAs. researchgate.netsemanticscholar.org |
| Halogen-Specific Detector (XSD) | A highly selective detector for halogenated compounds, offering clean chromatograms with little noise from non-halogenated matrix components. davidsonanalytical.co.uknih.gov |
| Comprehensive 2D GC (GC×GC) | Provides enhanced separation power for resolving extremely complex mixtures of halogenated contaminants. researchgate.net |
| This table summarizes advanced analytical techniques applicable to the detection and analysis of Polychlorinated Alkanes. researchgate.netresearchgate.netdavidsonanalytical.co.uknih.govsemanticscholar.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
